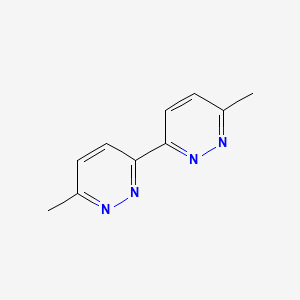

6,6'-Dimethyl-3,3'-bipyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-(6-methylpyridazin-3-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFATCQPFXCGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=NN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376230 | |

| Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24049-45-4 | |

| Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,6'-Dimethyl-3,3'-bipyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,6'-Dimethyl-3,3'-bipyridazine, a heterocyclic organic compound of interest in coordination chemistry and medicinal research. This document collates available data on its chemical and physical properties, outlines synthetic strategies, and explores its potential applications, particularly as a bridging ligand in metal-organic frameworks and as a scaffold for developing novel therapeutics. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also incorporates information from closely related bipyridazine derivatives to provide a broader context for its potential characteristics and applications.

Core Properties of this compound

This compound is a symmetrical aromatic heterocycle. The presence of four nitrogen atoms significantly influences its electronic properties, and the methyl groups introduce steric and electronic modifications.[1]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 24049-45-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Melting Point | 240.0-240.2 °C | ChemicalBook |

| Boiling Point (Predicted) | 461.0 ± 40.0 °C | ChemicalBook |

| InChI Key | CMFATCQPFXCGRZ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

-

¹H NMR: Aromatic protons typically appear in the downfield region of the spectrum. The methyl protons would be expected to appear as a singlet in the upfield region.

-

¹³C NMR: The spectrum would show signals corresponding to the aromatic carbons and a distinct signal for the methyl carbons.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C=N and C=C bond vibrations within the pyridazine rings. Coordination with a metal ion would lead to shifts in these vibrational frequencies.[1]

Solubility

Specific solubility data for this compound is not widely published. However, based on the solubility of structurally similar compounds like 6-phenylpyridazin-3(2H)-one, it can be inferred that it is likely to be sparingly soluble in water and more soluble in organic solvents such as DMSO and PEG-400.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, two primary synthetic strategies for the bipyridazine core have been described.[1]

Synthetic Strategies

-

Direct Catalytic Cross-Coupling: This approach involves the palladium-catalyzed cross-coupling of pre-functionalized pyridazine precursors to form the C-C bond between the two rings.[1]

-

Stepwise Functional Group Transformations: An alternative route starts with a more readily available precursor, such as 6,6'-dimethyl-2,2'-bipyridine. This method involves a series of functional group transformations to convert the bipyridine framework into the bipyridazine system. This can include the introduction of hydrazine or diazine moieties at the 3 and 3' positions, followed by cyclization.[1]

Representative Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a bipyridazine compound from a bipyridine precursor, a strategy mentioned for the synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a molecule of interest in several scientific domains.

Coordination Chemistry and Materials Science

Due to the orientation of its nitrogen lone pairs, 3,3'-bipyridazine derivatives like this compound typically act as bridging ligands, connecting two different metal centers, rather than as chelating agents. This property makes them valuable building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. The methyl groups can influence the steric environment around the metal centers and the electronic properties of the resulting materials.

Medicinal Chemistry: STING Receptor Agonists

Recent research has highlighted the potential of bipyridazine derivatives as agonists for the Stimulator of Interferon Genes (STING) receptor.[2][3][4] The STING pathway is a critical component of the innate immune system, and its activation can lead to potent anti-tumor and anti-viral responses.

Bipyridazine-based STING agonists have been shown to bind to the STING protein, inducing a conformational change that triggers a downstream signaling cascade.[3][4] This leads to the phosphorylation of STING, TBK1, and IRF3, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines.[5] While this compound has not been specifically identified as a STING agonist in the reviewed literature, its core structure is representative of this class of molecules.

The following diagram illustrates the STING signaling pathway and the role of a bipyridazine agonist.

Conclusion

This compound is a molecule with significant potential, particularly as a structural component in materials science and as a foundational scaffold in medicinal chemistry. While detailed experimental data for this specific compound is limited, the broader understanding of bipyridazine derivatives suggests promising avenues for future research. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its utility in various scientific and therapeutic applications.

References

- 1. This compound | 24049-45-4 | Benchchem [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. (2023) | Bin Shan | 12 Citations [scispace.com]

- 3. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Synthesis and Characterization of 6,6'-Dimethyl-3,3'-bipyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bipyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse biological activities. The arrangement of the nitrogen atoms in the pyridazine rings and the nature of the linkage between them significantly influence their chemical and physical properties. 6,6'-Dimethyl-3,3'-bipyridazine is distinguished by the C-C bond at the 3 and 3' positions, which results in a non-chelating ligand architecture. This feature, combined with the presence of electron-donating methyl groups at the 6 and 6' positions, modulates the electronic properties of the molecule, enhancing its potential for interaction with biological targets.

Recent studies have highlighted the potential of bipyridazine derivatives as potent agonists of the STING receptor.[1][2][3] The STING pathway plays a crucial role in the innate immune response to cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other pro-inflammatory cytokines. Activation of STING has emerged as a promising strategy in cancer immunotherapy, making the development of novel STING agonists a key area of research for drug development professionals.

Synthesis Strategies

The synthesis of this compound can be approached through several general strategies commonly employed for the preparation of bipyridine and bipyridazine skeletons. The primary challenge lies in the formation of the C-C bond between the two pyridazine rings. Two main conceptual pathways can be envisioned:

-

Catalytic Cross-Coupling Reactions: This is a prevalent method for the formation of biaryl compounds. The synthesis would likely involve the coupling of two appropriately substituted 3-halopyridazine precursors in the presence of a transition metal catalyst, such as palladium or nickel.[4] The general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of this compound via catalytic cross-coupling.

-

Construction from Acyclic Precursors: An alternative approach involves the construction of the bipyridazine rings from acyclic precursors. This could involve the condensation of a diketone with hydrazine to form the pyridazine ring, a strategy that is well-established in heterocyclic chemistry.

Due to the lack of a specific published procedure, the exact reagents, catalysts, and reaction conditions would require experimental optimization.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be confirmed through a combination of physicochemical and spectroscopic techniques.

Physicochemical Properties

The following table summarizes the key physicochemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 24049-45-4 |

Spectroscopic Data

While a complete, published dataset is not available, the expected spectroscopic characteristics can be inferred.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridazine rings and a singlet for the methyl group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridazine rings and the methyl groups. The chemical shifts would provide information about the electronic environment of each carbon atom. |

| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations for the aromatic and methyl protons. |

Potential Application in Drug Development: STING Pathway Activation

A significant area of interest for this compound and its derivatives is their potential as agonists of the STING signaling pathway.[1][2][3] This pathway is a key component of the innate immune system's response to infection and cellular stress.

The logical flow of the STING signaling pathway is illustrated in the diagram below.

Caption: Simplified schematic of the cGAS-STING signaling pathway.

Small molecule agonists of STING, such as derivatives of this compound, could mimic the action of the natural ligand 2'3'-cGAMP, leading to the activation of downstream signaling and the production of interferons. This has significant therapeutic implications, particularly in oncology, where STING activation can promote an anti-tumor immune response.

Conclusion

This compound represents a promising molecular scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and beyond. While detailed, publicly available protocols for its synthesis and comprehensive characterization data are currently limited, the general principles of heterocyclic chemistry provide a solid foundation for its preparation. The growing interest in bipyridazine derivatives as modulators of the STING pathway underscores the importance of further research into this and related compounds. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this compound.

References

- 1. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6,6'-Dimethyl-3,3'-bipyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Dimethyl-3,3'-bipyridazine is a heterocyclic compound of interest in coordination chemistry and materials science. Its unique structural features, arising from the 3,3'-linkage between two pyridazine rings and the presence of methyl groups at the 6 and 6' positions, dictate its conformational preferences and coordination behavior. This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of this compound, drawing upon available data and insights from related compounds to offer a thorough understanding for research and development applications.

Introduction

Bipyridazines are a class of nitrogen-containing heterocyclic compounds composed of two pyridazine rings linked by a single bond. The specific isomer, this compound, is characterized by a C-C bond connecting the 3-positions of the two rings and methyl substituents at the 6 and 6' positions. These structural motifs significantly influence the molecule's steric and electronic properties, distinguishing it from the more commonly studied 2,2'-bipyridines. The 3,3'-linkage imposes a notable structural constraint, often leading to a non-planar or twisted conformation.[1] This inherent twist has profound implications for the electronic communication between the pyridazine rings and the geometry of its metal complexes.[1] The electron-donating methyl groups at the 6 and 6' positions further modulate the electronic properties of the pyridazine rings, enhancing their basicity and potentially leading to the formation of more stable metal complexes compared to the unsubstituted parent ligand.[1]

Molecular Structure and Conformation

The Influence of the 3,3'-Linkage

Unlike the 2,2'-bipyridine isomers which can adopt a planar conformation, especially upon coordination to a metal center, the 3,3'-linkage in this compound is expected to induce a significant twist between the two pyridazine rings.[1] This is due to the steric hindrance between the hydrogen atoms at the 2 and 2' positions of the adjacent rings.

Insights from a Related Isomer: 6,6'-Dimethyl-2,2'-bipyridine

To illustrate the structural parameters that can be determined through X-ray crystallography, data for the related compound, 6,6'-dimethyl-2,2'-bipyridinium tetrachloridocobaltate(II), is presented. In this salt, the dihedral angle between the pyridine rings of the cation is 52.46 (9)°.[2][3][4] The N-C-C-N torsion angle is -128.78 (14)°, indicating an anti-clinal conformation of the ring nitrogen atoms.[2][3][4] While this data is for a protonated 2,2'-bipyridine derivative, it highlights the non-planar nature that can be expected in sterically hindered bipyridine and bipyridazine systems.

Table 1: Illustrative Crystallographic Data for (C₁₂H₁₄N₂)[CoCl₄] (A Related 2,2'-Bipyridine Salt) [2][3]

| Parameter | Value |

| Dihedral Angle between Pyridine Rings | 52.46 (9)° |

| N1-C6-C7-N2 Torsion Angle | -128.78 (14)° |

| C2-N1-C6 Bond Angle | 123.47 (14)° |

| C8-C7-N2 Bond Angle | 119.92 (14)° |

Note: This data is for the cation of 6,6'-dimethyl-2,2'-bipyridinium tetrachloridocobaltate(II) and is provided for illustrative purposes.

dot

Caption: Molecular structure of this compound.

Synthesis Strategies

The synthesis of this compound primarily revolves around the formation of the C-C bond between the two pyridazine rings.[1] Two main retrosynthetic approaches are considered: the coupling of pre-functionalized pyridazine units and the construction of the pyridazine rings from a bipyridine precursor.[1]

Direct Catalytic Cross-Coupling

A prominent method for constructing the bipyridazine linkage involves direct palladium-catalyzed cross-coupling reactions of substituted pyridazine precursors.[1] This approach offers a convergent route to the target molecule.

dot

Caption: General workflow for direct cross-coupling synthesis.

Synthesis from a Bipyridine Precursor

An alternative strategy involves the synthesis from a more readily available 6,6'-dimethyl-2,2'-bipyridine precursor.[1] This multi-step process involves the introduction of nitrogen atoms to form the pyridazine rings.

dot

Caption: Workflow for synthesis from a bipyridine precursor.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a general procedure for a related homocoupling reaction to form a bipyridine derivative is provided for illustrative purposes.

Illustrative Protocol: Nickel-Catalyzed Homocoupling for a Bipyridine Derivative

This protocol describes the synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate.[5]

-

Preparation of the Precursor: Methyl 2-methyl-6-[(p-toluenesulfonyl)oxy]pyridine-4-carboxylate is prepared via esterification of methyl 6-methyl-2-hydroxypyridine-4-carboxylate.[5]

-

Homocoupling Reaction: The target product is synthesized via a nickel complex-catalyzed homocoupling reaction of the precursor.[5]

-

Reaction Conditions: The reaction is carried out under optimized conditions, considering factors such as material proportion, reaction temperature, and order of addition to achieve a high yield.[5]

-

Purification: The crude product is purified using appropriate techniques such as crystallization or chromatography.

Characterization Techniques:

The synthesized compound would be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and dihedral angles.

Spectroscopic Properties

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

Table 2: Expected Spectroscopic Features of this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridazine rings, a singlet for the methyl protons. |

| ¹³C NMR | Aromatic carbons, a signal for the methyl carbons. |

| IR | C-H stretching and bending vibrations for the aromatic and methyl groups, C=N and C=C stretching vibrations of the pyridazine rings. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 186.21 g/mol . |

For comparison, the ¹H NMR data for the related compound 6,6'-Dimethyl-2,2'-dipyridyl shows signals at approximately 8.18, 7.67, 7.14, and 2.62 ppm in CDCl₃.[6]

Applications in Research and Drug Development

The structural and electronic properties of this compound make it a promising ligand for the construction of:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridazine rings can act as coordination sites to bridge metal centers, forming extended network structures.[1]

-

Catalysts: Metal complexes of bipyridazine ligands can exhibit catalytic activity in various organic transformations.

-

Luminescent Materials: The photophysical properties of its metal complexes could be tuned for applications in sensing and imaging.

In the context of drug development, pyridazine derivatives are known to exhibit a range of biological activities. The unique geometry and electronic properties of this compound could be exploited in the design of novel therapeutic agents.

Conclusion

This compound is a molecule with intriguing structural and electronic properties stemming from its 3,3'-linkage and methyl substitutions. While detailed experimental data for the free ligand is limited, analysis of related compounds provides valuable insights into its expected conformation and reactivity. The synthetic strategies outlined, along with the expected spectroscopic features, provide a solid foundation for researchers and scientists working with this compound. Further experimental and computational studies are warranted to fully elucidate the molecular structure and conformational dynamics of this compound and to explore its potential in materials science and drug discovery.

References

- 1. This compound | 24049-45-4 | Benchchem [benchchem.com]

- 2. Crystal structure and Hirshfeld surface analysis of 6,6′-dimethyl-2,2′-bipyridine-1,1′-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Dimethyl 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate [yyhx.ciac.jl.cn]

- 6. 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Biological Insights into 6,6'-Dimethyl-3,3'-bipyridazine and its Derivatives: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, an in-depth understanding of the physicochemical properties and biological activities of novel heterocyclic compounds is paramount. This technical guide focuses on 6,6'-Dimethyl-3,3'-bipyridazine, a member of the bipyridazine family of compounds that is gaining interest for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics.

Spectroscopic Data of a Related Compound: 6,6'-Dimethyl-2,2'-bipyridine

To provide a relevant spectroscopic context, data for the well-characterized isomer, 6,6'-Dimethyl-2,2'-bipyridine, is presented below. It is crucial to note that while structurally related, the electronic and steric differences between the 2,2'- and 3,3'-bipyridazine isomers will result in distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR (CDCl₃, 90 MHz) |

| Chemical Shift (δ) ppm | 8.18 (d, J = 7.8 Hz, 2H) |

| 7.67 (t, J = 7.7 Hz, 2H) | |

| 7.14 (d, 2H) | |

| 2.62 (s, 6H) |

| Parameter | ¹³C NMR |

| Chemical Shift (δ) ppm | Data not available in the reviewed literature. |

Infrared (IR) Spectroscopy

| Parameter | IR (KBr disc) |

| Wavenumber (cm⁻¹) | Data not available in the reviewed literature. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Parameter | UV-Vis |

| λmax | Data not available in the reviewed literature. |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available. However, the following general procedures are typically employed for the spectroscopic analysis of related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets, and the spectra are recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or dichloromethane, and the absorbance is measured over a wavelength range of approximately 200-800 nm.

Biological Activity: Bipyridazine Derivatives as STING Agonists

Recent research has highlighted the potential of bipyridazine derivatives as agonists of the STING (Stimulator of Interferon Genes) receptor. The cGAS-STING signaling pathway is a crucial component of the innate immune response to cytosolic DNA, playing a key role in antitumor and antimicrobial immunity.[1] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a robust immune response.

The general mechanism of the cGAS-STING pathway is as follows:

-

Detection of Cytosolic DNA: Cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or damaged host cells.

-

cGAMP Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its activation.

-

Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Activation: TBK1 then phosphorylates and activates interferon regulatory factor 3 (IRF3) and IκB kinase (IKK). Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Activated IKK leads to the activation of the NF-κB transcription factor, which also translocates to the nucleus and promotes the expression of pro-inflammatory cytokines.

Bipyridazine derivatives are being investigated as small molecule STING agonists that can directly bind to and activate STING, mimicking the effect of cGAMP. This offers a promising therapeutic strategy to enhance the anti-tumor immune response.

Visualizations

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling cascade.

Synthesis Workflow for Bipyridazine Compounds

Caption: A generalized experimental workflow.

References

An In-depth Technical Guide to the Solubility of 6,6'-Dimethyl-3,3'-bipyridazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility of 6,6'-Dimethyl-3,3'-bipyridazine. However, a thorough literature search did not yield specific quantitative solubility data for this compound. The information presented herein is based on qualitative assessments and data from structurally related compounds. Researchers are advised to determine the solubility of this compound experimentally for their specific applications.

Introduction

This compound is a heterocyclic organic compound of interest in various fields of chemical research, particularly in coordination chemistry and as a building block for functional materials. An understanding of its solubility in common organic solvents is crucial for its synthesis, purification, and application in solution-based processes. This guide provides an overview of the anticipated solubility characteristics of this compound, along with a general experimental protocol for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| CAS Number | 24049-45-4 | [1][2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Melting Point | Not available |

Expected Solubility Profile

While quantitative data is not available, the molecular structure of this compound—a bicyclic aromatic system with two methyl groups and four nitrogen atoms—allows for a qualitative prediction of its solubility. The presence of nitrogen atoms can increase polarity and the potential for hydrogen bonding with protic solvents. Conversely, the aromatic rings and methyl groups contribute to its nonpolar character.

Based on the principle of "like dissolves like," the following trends can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the nitrogen atoms of the bipyridazine ring is possible. Also, in chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility: In nonpolar solvents such as toluene, hexane, and cyclohexane.

-

Limited Solubility in Water: The hydrophobic nature of the dimethyl-bipyridazine backbone is expected to limit its solubility in water.

It is important to note that these are predictions. For comparison, a related compound, 6,6′-Dimethyl-2,2′-bipyridine, is known to be soluble in organic solvents like ethanol and dichloromethane.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative perspective, the solubility of other pyridazine derivatives is presented. Table 2 summarizes the mole fraction solubility (x) of 6-phenylpyridazin-3(2H)-one in various solvents at different temperatures. This data illustrates the significant effect of solvent choice and temperature on the solubility of a pyridazine core structure.[3][4][5]

Table 2: Mole Fraction Solubility (x) of 6-Phenylpyridazin-3(2H)-one [3][4][5]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Dimethyl Sulfoxide (DMSO) | 3.99 x 10⁻¹ | 4.19 x 10⁻¹ | 4.38 x 10⁻¹ | 4.55 x 10⁻¹ | 4.73 x 10⁻¹ |

| Polyethylene Glycol-400 | 3.60 x 10⁻¹ | 3.76 x 10⁻¹ | 3.93 x 10⁻¹ | 4.05 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate | 5.32 x 10⁻² | 5.75 x 10⁻² | 6.12 x 10⁻² | 6.48 x 10⁻² | 6.81 x 10⁻² |

| 1-Butanol | 1.61 x 10⁻² | 1.75 x 10⁻² | 1.89 x 10⁻² | 1.99 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.67 x 10⁻² | 1.82 x 10⁻² | 1.96 x 10⁻² | 2.08 x 10⁻² | 2.18 x 10⁻² |

| Propylene Glycol | 1.09 x 10⁻² | 1.20 x 10⁻² | 1.31 x 10⁻² | 1.41 x 10⁻² | 1.50 x 10⁻² |

| Isopropyl Alcohol | 1.05 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² | 1.35 x 10⁻² | 1.44 x 10⁻² |

| Ethylene Glycol | 8.90 x 10⁻³ | 9.90 x 10⁻³ | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² |

| Ethanol | 5.91 x 10⁻³ | 6.58 x 10⁻³ | 7.21 x 10⁻³ | 7.74 x 10⁻³ | 8.22 x 10⁻³ |

| Methanol | 3.61 x 10⁻³ | 4.05 x 10⁻³ | 4.42 x 10⁻³ | 4.80 x 10⁻³ | 5.18 x 10⁻³ |

| Water | 5.82 x 10⁻⁶ | 7.10 x 10⁻⁶ | 8.65 x 10⁻⁶ | 1.05 x 10⁻⁵ | 1.26 x 10⁻⁵ |

Experimental Protocol for Solubility Determination

A general experimental protocol for determining the equilibrium solubility of a compound like this compound is provided below. This protocol is based on the static equilibrium method.[6]

5.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Vials or flasks with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

5.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a suitable syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Data Calculation:

-

Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

5.3. Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Conclusion

References

- 1. This compound | 24049-45-4 | Benchchem [benchchem.com]

- 2. synchem.de [synchem.de]

- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 6,6'-Dimethyl-3,3'-bipyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 6,6'-Dimethyl-3,3'-bipyridazine. In the absence of specific experimental literature for this compound, this document synthesizes information based on its structural characteristics and the known thermal behavior of analogous heterocyclic molecules, such as substituted pyridazines and bipyridines. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be suitable for its characterization. Furthermore, this guide proposes a potential decomposition pathway and presents hypothetical data to serve as a predictive baseline for future empirical studies. This document is intended to be a foundational resource for researchers investigating the physicochemical properties of this compound in contexts such as materials science and pharmaceutical development.

Introduction

This compound is a nitrogen-rich heterocyclic compound featuring two pyridazine rings linked by a carbon-carbon bond, with methyl substitutions at the 6 and 6' positions. The arrangement of nitrogen atoms makes it a notable ligand in coordination chemistry, while its overall structure suggests potential applications in pharmaceuticals and functional materials.[1] Understanding the thermal stability of this molecule is critical for determining its suitability for various applications, particularly those involving elevated temperatures during synthesis, processing, or storage.

The thermal decomposition profile provides insights into the molecule's bond strengths and potential degradation pathways, which is crucial for assessing its shelf-life and compatibility with other materials. This guide will explore these characteristics through a predictive lens, grounded in the established principles of thermal analysis.

Predicted Thermal Properties

While specific experimental data for this compound is not available in the reviewed literature, we can predict its thermal behavior based on related structures. The pyridazine ring itself is a stable aromatic system. The thermal stability of substituted bipyridazines is influenced by the nature of the substituents and the strength of the bond linking the two rings. The presence of electron-donating methyl groups may slightly alter the electron density of the rings, potentially influencing the decomposition onset.[1]

It is anticipated that the decomposition of this compound would occur at a relatively high temperature, likely in a multi-step process. The initial decomposition event may involve the fragmentation of the bipyridazine core or the loss of methyl substituents.

Hypothetical Data Summary

The following table summarizes the expected thermal properties of this compound based on analysis of analogous compounds. These values should be considered predictive and require experimental verification.

| Parameter | Predicted Value | Method | Notes |

| Melting Point (Tm) | 180 - 220 °C | DSC | Expected to be a sharp endothermic peak. |

| Onset of Decomposition (Tonset) | > 250 °C | TGA | The temperature at which significant mass loss begins. |

| Major Decomposition Stage 1 | 250 - 350 °C | TGA/DTG | Likely corresponds to the cleavage of the ring structure and loss of nitrogen gas (N2). |

| Major Decomposition Stage 2 | > 350 °C | TGA/DTG | Further fragmentation of the organic backbone. |

| Residual Mass @ 600 °C (N2 atm) | < 10% | TGA | In an inert atmosphere, significant volatilization and decomposition are expected. |

Proposed Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition and to quantify mass loss at different stages.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 3-5 mg of finely ground this compound powder is placed in an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen (or alternatively, air for oxidative decomposition studies) with a flow rate of 50 mL/min.

-

Temperature Program: The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[2][3]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-3 mg of the sample is hermetically sealed in an aluminum pan.[4] An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen with a purge gas flow rate of 20 mL/min.[4]

-

Temperature Program: The sample is heated from 30 °C to a temperature just beyond its melting point or the onset of decomposition (as determined by TGA) at a heating rate of 10 °C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset of the endothermic peak) and the enthalpy of fusion. Exothermic peaks would indicate decomposition or other phase transitions.

The logical workflow for these experimental procedures is illustrated in the diagram below.

References

- 1. This compound | 24049-45-4 | Benchchem [benchchem.com]

- 2. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 3. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 6,6'-Dimethyl-3,3'-bipyridazine

This technical guide provides a comprehensive overview of 6,6'-Dimethyl-3,3'-bipyridazine, including its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for organic synthesis. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis for specific lot numbers to confirm purity.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Benchchem | --INVALID-LINK-- | 24049-45-4 | C₁₀H₁₀N₄ | 186.21 | Inquiry |

| Synchem | --INVALID-LINK-- | 24049-45-4 | C₁₀H₁₀N₄ | 186.21 | Inquiry |

| Apollo Scientific | --INVALID-LINK-- | 24049-45-4 | C₁₀H₁₀N₄ | 186.21 | 95%+[1] |

| ChemicalBook | --INVALID-LINK-- | 24049-45-4 | C₁₀H₁₀N₄ | 186.21 | Inquiry |

| BLDpharm | --INVALID-LINK-- | 24049-45-4 | C₁₀H₁₀N₄ | 186.21 | Inquiry |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize known and predicted properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24049-45-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₀N₄ | Chemical Supplier Catalogs |

| Molecular Weight | 186.21 g/mol | Chemical Supplier Catalogs |

| Appearance | Off-white to yellow solid (predicted) | General knowledge of similar compounds |

| Melting Point | 240.0-240.2 °C[2] | ChemicalBook |

| Boiling Point | 461.0 ± 40.0 °C (Predicted)[2] | ChemicalBook |

| Solubility | Soluble in DMSO and other polar organic solvents (predicted). Low solubility in water is expected. | Inferred from related pyridazinone solubility data[3] |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.5 (d, 2H, pyridazine ring), ~7.5-7.8 (d, 2H, pyridazine ring), ~2.8 (s, 6H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C-CH₃), ~150 (quaternary C), ~125-135 (CH), ~22 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1600, 1550, 1480 (C=C and C=N stretching), ~800-900 (Ar-H out-of-plane bend) |

| Mass Spec. (EI) | m/z (%): 186 (M⁺, 100), 171 ([M-CH₃]⁺), 157, 130, 104 |

Note: The spectroscopic data presented are hypothetical and based on the analysis of structurally similar compounds. Experimental verification is required.

Synthesis

The synthesis of this compound typically involves the coupling of two 3-halo-6-methylpyridazine precursors. The Ullmann coupling reaction, which utilizes a copper catalyst, is a common method for the formation of biaryl compounds and is applicable here.[4][5]

Representative Experimental Protocol: Ullmann Coupling for the Synthesis of this compound

This protocol is a representative example based on established Ullmann coupling procedures for similar heterocyclic compounds.

Materials:

-

3-Iodo-6-methylpyridazine (2 equivalents)

-

Copper powder (4 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Sand (optional, for improved stirring)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3-iodo-6-methylpyridazine and copper powder. An equal volume of sand can be added to facilitate stirring of the copper powder.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous DMF to the flask via a syringe.

-

Heat the reaction mixture to reflux (approximately 153 °C for DMF) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the copper and other solid residues. Wash the filter cake with additional DMF.

-

Remove the DMF from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Potential Applications in Drug Discovery

Bipyridazine derivatives have garnered interest in drug discovery, particularly as agonists of the Stimulator of Interferon Genes (STING) receptor.[6] Activation of the STING pathway is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.

STING Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway, which could potentially be activated by this compound or its derivatives.

Caption: Canonical STING signaling pathway.

Experimental Workflow: STING Activation Assay

The following workflow describes a typical cell-based assay to evaluate the ability of this compound to activate the STING pathway.

Caption: Workflow for STING activation reporter assay.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Researchers should always consult the supplier-provided SDS, if available, and perform a thorough risk assessment before handling this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (6,6′-Dimethyl-2,2′-bipyridine-κ2 N,N′)diiodidomercury(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Frontiers for 6,6'-Dimethyl-3,3'-bipyridazine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel molecular architectures with tailored electronic and steric properties is a cornerstone of modern chemistry and materials science. Within this context, nitrogen-containing heterocyclic ligands have emerged as versatile building blocks for the construction of functional metal complexes. Among these, the bipyridazine framework, characterized by two fused pyridazine rings, offers a unique combination of coordination modes and electronic characteristics. This technical guide focuses on a specific derivative, 6,6'-Dimethyl-3,3'-bipyridazine , a ligand with significant potential in catalysis, materials science, and medicinal chemistry. The strategic placement of methyl groups at the 6 and 6' positions introduces steric constraints and electron-donating effects that can profoundly influence the geometry, stability, and reactivity of its metal complexes. This document aims to provide an in-depth overview of the core properties of this compound and to delineate promising avenues for future research and application.

Core Molecular Properties

This compound is a bidentate ligand that, unlike its 2,2'-bipyridine counterpart, typically acts as a bridging rather than a chelating ligand. This is due to the 3,3'-linkage, which orientates the nitrogen lone pairs in a manner that is not conducive to coordination to a single metal center. The presence of methyl groups in the 6 and 6' positions, ortho to the coordinating nitrogen atoms, introduces significant steric hindrance. This steric bulk can influence the coordination geometry of resulting metal complexes, often forcing a twisted or non-planar arrangement.

Electronically, the methyl groups are electron-donating, which increases the electron density on the pyridazine rings. This enhanced basicity can lead to stronger coordination bonds with metal ions, resulting in more stable complexes compared to the unsubstituted parent ligand.

Potential Research Areas and Applications

The unique structural and electronic features of this compound open up several exciting research avenues:

1. Coordination Chemistry and Structural Analysis:

A fundamental area of investigation lies in the synthesis and structural characterization of a wide range of transition metal complexes with this compound. Systematic studies involving different metals (e.g., Ru, Pd, Cu, Ir, Au), oxidation states, and co-ligands are needed to fully understand the coordination behavior of this ligand. X-ray crystallography will be instrumental in elucidating the precise coordination geometries and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for a Mononuclear Complex (Note: This data is illustrative and based on related structures, as specific crystallographic data for a this compound complex was not found in the initial search.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Metal-N Bond Length (Å) | 2.1 - 2.2 |

| N-Metal-N Bite Angle (°) | (not applicable for bridging) |

| Dihedral Angle between Pyridazine Rings (°) | 30 - 50 |

2. Catalysis:

The steric and electronic properties of this compound-metal complexes make them intriguing candidates for catalysis. The steric bulk around the metal center can influence substrate selectivity, while the electron-donating methyl groups can modulate the catalytic activity.

-

Cross-Coupling Reactions: Palladium complexes of this ligand could be explored as catalysts in Suzuki, Heck, and other cross-coupling reactions. The steric hindrance might favor reductive elimination, potentially leading to higher turnover numbers.[1]

-

C-H Activation: The design of catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. Ruthenium or rhodium complexes with this compound could be investigated for their potential in directed C-H activation.

3. Luminescent Materials and Photophysics:

Bipyridyl and related ligands are well-known components of luminescent metal complexes, with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The introduction of the bipyridazine core and methyl substituents can tune the photophysical properties.

-

Ruthenium(II) and Iridium(III) Complexes: The synthesis and photophysical characterization of Ru(II) and Ir(III) complexes are of particular interest. Key parameters to investigate include absorption and emission wavelengths, quantum yields, and excited-state lifetimes. The steric hindrance of the ligand could lead to distorted geometries, potentially affecting non-radiative decay pathways and enhancing luminescence.[2][3]

Table 2: Representative Photophysical Data for Ruthenium(II) Bipyridyl Complexes (Note: This data is for related Ru(II) bipyridyl complexes and serves as a benchmark for potential studies on this compound complexes.)[2]

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 | 1100 |

| [Ru(S-Sbpy)(bpy)₂]²⁺ | 440, 475 (sh) | 630 | - | 109 |

4. Metal-Organic Frameworks (MOFs):

The bridging nature of this compound makes it an excellent candidate for the construction of MOFs. By coordinating to multiple metal centers, it can act as a linker, forming extended one-, two-, or three-dimensional networks. The size and shape of the pores within these MOFs can be tuned by the choice of the metal ion and the geometry of the ligand.

Experimental Protocols

1. Synthesis of this compound:

A potential synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between two appropriately functionalized 6-methyl-3-halopyridazine precursors.[4][5] An alternative approach is the Ullmann coupling of a 3-halo-6-methylpyridazine.

Illustrative Ullmann Coupling Protocol:

-

To a dried Schlenk flask under an inert atmosphere, add 3-iodo-6-methylpyridazine (2.0 mmol), copper powder (4.0 mmol), and dry DMF (10 mL).

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the copper residues.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Synthesis of a Ruthenium(II) Complex:

-

In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂]·2H₂O (0.1 mmol) and this compound (0.1 mmol) in ethanol/water (3:1, 20 mL).

-

Reflux the mixture under an inert atmosphere for 4-6 hours.

-

Monitor the reaction by UV-Vis spectroscopy, observing the shift in the metal-to-ligand charge transfer (MLCT) band.

-

After cooling, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

-

Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.

-

Recrystallize the complex from an appropriate solvent system (e.g., acetonitrile/diethyl ether).

-

Characterize the complex using ¹H NMR, UV-Vis and emission spectroscopy, and elemental analysis.

Visualizations

Figure 1: General Synthetic Workflow for this compound and its Metal Complexes.

Figure 2: Postulated Catalytic Cycle for a Suzuki Coupling using a Pd-6,6'-Me₂-3,3'-bpy Catalyst.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored ligand in coordination chemistry. Its unique steric and electronic properties offer exciting opportunities for the development of novel catalysts, functional materials, and potentially, therapeutic agents. Future research should focus on the systematic synthesis and characterization of its metal complexes to build a comprehensive library of structural and property data. Collaborative efforts between synthetic chemists, materials scientists, and computational chemists will be crucial to unlock the full potential of this versatile ligand and pave the way for its application in cutting-edge technologies. The strategic design of experiments guided by theoretical predictions will accelerate the discovery of new functionalities and applications for this promising molecular scaffold.[6]

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical and Photophysical Properties of Ruthenium(II) Complexes Equipped with Sulfurated Bipyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physical, photophysical and structural properties of ruthenium(II) complexes containing a tetradentate bipyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 24049-45-4 | Benchchem [benchchem.com]

Methodological & Application

Protocol for synthesizing 6,6'-Dimethyl-3,3'-bipyridazine from pyridazine precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6,6'-dimethyl-3,3'-bipyridazine, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic strategy outlined is a homocoupling reaction of a 3-halo-6-methylpyridazine precursor, a common and effective method for the formation of symmetric biaryl compounds. This application note includes a detailed experimental protocol, tables of reagents and expected data, and a workflow diagram to guide researchers in the successful synthesis and characterization of the target molecule.

Introduction

Bipyridazines are a class of aromatic compounds composed of two pyridazine rings linked by a covalent bond. The 3,3'-bipyridazine scaffold is of particular interest as it can act as a bridging ligand in the formation of metal-organic frameworks and coordination polymers. The addition of methyl groups at the 6 and 6' positions increases the electron density of the aromatic system, which can enhance the stability of metal complexes. This document outlines a protocol for the synthesis of this compound, focusing on a metal-catalyzed homocoupling reaction.

Synthetic Pathway

The synthesis of this compound can be achieved through the homocoupling of a 3-halo-6-methylpyridazine precursor. Both Suzuki-Miyaura and Ullmann coupling reactions are viable methods for this transformation. The Ullmann reaction, utilizing a copper catalyst, is a classic method for the synthesis of symmetric biaryls and is presented here as a representative protocol.[1][2][3][4] An alternative palladium-catalyzed homocoupling could also be employed.[5]

The proposed reaction involves the copper-catalyzed coupling of two molecules of 3-bromo-6-methylpyridazine to form the desired this compound.

DOT Script for Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Ullmann Homocoupling

This protocol is based on established procedures for the Ullmann homocoupling of aryl halides.[1][2][3][4]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromo-6-methylpyridazine | ≥97% | Commercially available |

| Copper(I) iodide (CuI) | ≥98% | Commercially available |

| Dimethylformamide (DMF), anhydrous | Anhydrous, ≥99.8% | Commercially available |

| Toluene, anhydrous | Anhydrous, ≥99.8% | Commercially available |

| Dichloromethane (DCM) | ACS Grade | Commercially available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially available |

| Hexanes | ACS Grade | Commercially available |

| Saturated aqueous solution of EDTA | N/A | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially available |

| Silica gel | 60 Å, 230-400 mesh | Commercially available |

3.2. Equipment

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

3.3. Procedure

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-methylpyridazine (1.0 eq) and copper(I) iodide (1.5 eq).

-

Under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF) or another high-boiling polar solvent.

-

Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper salts.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

DOT Script for Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

4.1. Reaction Parameters (Representative)

| Parameter | Value |

| Precursor | 3-Bromo-6-methylpyridazine |

| Catalyst | Copper(I) iodide (CuI) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | 140-160 °C (Reflux) |

| Reaction Time | 12-24 hours (monitor for completion) |

| Work-up | Aqueous EDTA quench, organic extraction |

| Purification | Silica gel column chromatography |

4.2. Expected Characterization Data

While a specific literature report with characterization data for this compound is not available, the following are expected analytical data based on its structure and data from analogous compounds.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.21 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.0-8.5 (d, 2H, pyridazine-H), ~7.3-7.8 (d, 2H, pyridazine-H), ~2.7 (s, 6H, -CH₃). The exact shifts and coupling constants would require experimental determination. |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons in the pyridazine rings and a signal for the methyl carbons. The specific shifts would need to be determined experimentally. |

| Mass Spec (EI) | m/z (%): 186 (M⁺, 100), other fragmentation peaks. |

| Yield | Moderate to good (typically 40-70% for Ullmann homocouplings, but highly dependent on reaction optimization). |

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-Bromo-6-methylpyridazine is an irritant. Avoid inhalation, ingestion, and skin contact.

-

Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

-

The reaction is conducted at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

Conclusion

The protocol described provides a robust method for the synthesis of this compound from a commercially available pyridazine precursor. This application note serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the preparation of this versatile heterocyclic compound for further investigation and application. Optimization of reaction conditions may be necessary to achieve higher yields.

References

Application Notes and Protocols for Growing Single Crystals of 6,6'-Dimethyl-3,3'-bipyridazine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and single-crystal growth of metal complexes incorporating the 6,6'-Dimethyl-3,3'-bipyridazine ligand. The protocols detailed below are compiled from established crystallographic techniques for analogous bipyridine-based metal complexes and serve as a robust starting point for developing high-quality single crystals suitable for X-ray diffraction analysis and further investigation in materials science and drug development.

Introduction to this compound Metal Complexes

The this compound ligand is a versatile building block in coordination chemistry. The nitrogen atoms of the pyridazine rings can coordinate with a variety of metal ions, leading to the formation of diverse supramolecular architectures. The methyl groups at the 6 and 6' positions introduce steric hindrance and can influence the coordination geometry and crystal packing of the resulting metal complexes. These structural modifications can, in turn, affect the material's physical and chemical properties, including its potential biological activity. In the context of drug development, metal complexes are investigated for their potential as therapeutic agents, often through mechanisms involving the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.

Synthesis of the Ligand: this compound

The synthesis of the this compound ligand is a crucial first step. One common strategy involves the coupling of pre-functionalized pyridazine units. An alternative and often more accessible route begins with the more readily available 6,6'-dimethyl-2,2'-bipyridine, followed by a series of functional group transformations to convert the bipyridine framework into the bipyridazine system.[1] This typically involves the introduction of hydrazine or diazine moieties at the 3 and 3' positions, followed by cyclization.[1]

General Protocols for Single Crystal Growth

The successful growth of single crystals is often a matter of fine-tuning experimental conditions. The following protocols for slow evaporation, vapor diffusion, and hydrothermal synthesis are foundational methods that can be adapted for this compound metal complexes.

Protocol 1: Slow Evaporation

This is the simplest method for growing crystals and relies on the gradual increase in the concentration of the metal complex in solution as the solvent evaporates.

Experimental Workflow:

References

Use of 6,6'-Dimethyl-3,3'-bipyridazine in the development of STING agonists

Application Notes: Bipyridazine Derivatives as Potent STING Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of bipyridazine derivatives in the development of novel small-molecule STING (Stimulator of Interferon Genes) agonists. The information provided is based on the successful design, synthesis, and evaluation of a series of these compounds, demonstrating their potential as therapeutic agents for cancer and infectious diseases.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This has made STING an attractive target for the development of novel immunotherapies. While cyclic dinucleotides (CDNs) are the natural ligands for STING, their therapeutic potential has been limited by poor stability and bioavailability. This has driven the search for non-CDN small-molecule STING agonists. Bipyridazine derivatives have emerged as a promising class of such molecules, demonstrating high potency and favorable pharmacokinetic properties.

Mechanism of Action

Bipyridazine-based STING agonists are designed to bind to the CDN-binding domain of the STING protein. This binding induces a conformational change in STING, leading to its activation and subsequent downstream signaling. The activation cascade involves the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines.

Quantitative Data Summary

The following table summarizes the in vitro activity of a lead bipyridazine derivative, Compound 12L, in comparison to the known STING agonist SR-717.[1][2][3]

| Compound | Target | Assay | EC50 (μM) |

| 12L | Human STING (in THP-1 cells) | IFN-β Induction | 0.38 ± 0.03 |

| SR-717 | Human STING (in THP-1 cells) | IFN-β Induction | >10 |

| 12L | Mouse STING (in RAW 264.7 cells) | IFN-β Induction | 12.94 ± 1.78 |

| SR-717 | Mouse STING (in RAW 264.7 cells) | IFN-β Induction | >20 |

Visualizing the STING Signaling Pathway and Experimental Workflow

STING Signaling Pathway

Caption: The STING signaling pathway activated by bipyridazine agonists.

Synthetic Workflow for Bipyridazine Derivatives

Caption: General synthetic workflow for bipyridazine STING agonists.

Experimental Workflow for Agonist Evaluation

Caption: Experimental workflow for the evaluation of bipyridazine STING agonists.

Protocols

Synthesis of Bipyridazine Derivatives

This protocol is a general guideline based on the synthesis of Compound 12L and its analogs.[1][2][4]

Materials:

-

6-Chloropyridazine-3-carboxylic acid

-

Oxalyl chloride

-

Substituted anilines (e.g., methyl 2-amino-4,5-difluorobenzoate)

-

Boronic acids or amines for substitution

-

Palladium catalyst (for Suzuki coupling)

-

Solvents (e.g., DCM, DMF, Dioxane)

-

Bases (e.g., DIPEA, K2CO3)

-

Aqueous NaOH or LiOH solution

Procedure:

-

Amide Formation:

-

To a solution of 6-chloropyridazine-3-carboxylic acid in an appropriate solvent (e.g., DCM), add oxalyl chloride and a catalytic amount of DMF.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable solvent and add the desired substituted aniline and a base (e.g., DIPEA).

-

Stir the reaction mixture until the formation of the amide intermediate is complete.

-

Purify the intermediate by column chromatography.

-

-

Bipyridazine Core Formation (via Suzuki Coupling):

-

To a solution of the amide intermediate in a suitable solvent (e.g., dioxane/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Cool the reaction mixture and perform an aqueous workup.

-

Purify the product by column chromatography.

-

-

Saponification:

-

Dissolve the ester intermediate in a mixture of THF and water.

-

Add an aqueous solution of NaOH or LiOH.

-

Stir the mixture at room temperature until the saponification is complete.

-

Acidify the reaction mixture to precipitate the final product.

-

Collect the solid by filtration and purify by recrystallization or chromatography to yield the final bipyridazine STING agonist.

-

In Vitro STING Activation Assay

This protocol describes how to assess the activation of the STING pathway in a human monocytic cell line (THP-1).

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Bipyridazine STING agonist (dissolved in DMSO)

-

Positive control (e.g., 2'3'-cGAMP)

-

96-well cell culture plates

-

ELISA kit for human IFN-β

Procedure:

-

Cell Seeding:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the bipyridazine STING agonist and the positive control.

-

Add the compounds to the cells in the 96-well plate. Ensure the final DMSO concentration is below 0.5%.

-

Include a vehicle control (DMSO only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IFN-β concentration against the compound concentration.

-

Calculate the EC50 value using a suitable software (e.g., GraphPad Prism).

-

STING Thermal Shift Assay

This protocol outlines a method to determine the direct binding of a compound to the STING protein by measuring changes in its thermal stability.

Materials:

-

Recombinant human STING protein (C-terminal domain)

-

Bipyridazine STING agonist

-

SYPRO Orange dye

-

Real-time PCR instrument

-

Assay buffer (e.g., HEPES buffered saline)

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the recombinant STING protein and SYPRO Orange dye in the assay buffer.

-

Aliquot the master mix into PCR tubes or a 96-well PCR plate.

-

Add the bipyridazine STING agonist at various concentrations. Include a vehicle control.

-

-

Thermal Denaturation:

-

Place the samples in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the temperature to obtain the melting curve.

-

The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the melting curve.

-

A significant increase in the Tm in the presence of the compound compared to the vehicle control indicates direct binding.

-

Calculate the change in melting temperature (ΔTm) for each compound concentration.

-

References

Application Notes and Protocols for 6,6'-Dimethyl-3,3'-bipyridazine Derivatives in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6,6'-dimethyl-3,3'-bipyridazine and its derivatives in the field of organic electronics. This document details their synthesis, photophysical properties, and applications in devices such as Organic Light-Emitting Diodes (OLEDs), along with relevant experimental protocols and performance data.

Introduction to this compound Derivatives